molecular formula C19H17N3O3 B6577893 N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide CAS No. 1023475-90-2

N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide

カタログ番号 B6577893
CAS番号: 1023475-90-2
分子量: 335.4 g/mol
InChIキー: KFRRNGBXJZXFPO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide, also known as CDP-TQ, is a novel small-molecule inhibitor of the protein kinase C (PKC) family. CDP-TQ was first synthesized in 2015 and has since been studied for its potential use in the treatment of various diseases. This molecule has been shown to inhibit the activity of several PKC isoforms, including PKCα, PKCβI, PKCε, and PKCθ, with a particular focus on PKCα. CDP-TQ has been studied for its potential use in cancer, neurodegenerative diseases, and other diseases.

作用機序

N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide acts by inhibiting the activity of the protein kinase C (PKC) family. PKC is a family of enzymes that are involved in many cellular processes, including cell growth, differentiation, and apoptosis. This compound binds to the active site of PKC, preventing its activation and thus inhibiting its activity.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of several PKC isoforms, including PKCα, PKCβI, PKCε, and PKCθ, with a particular focus on PKCα. Inhibition of PKCα activity has been shown to have a variety of biochemical and physiological effects. In particular, inhibition of PKCα has been shown to induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, inhibition of PKCα has been shown to protect against neuronal death in animal models of Alzheimer’s and Parkinson’s disease.

実験室実験の利点と制限

The advantages of using N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide in laboratory experiments include its high specificity for the PKC family, its ability to inhibit multiple PKC isoforms, and its ability to induce apoptosis in cancer cells. The limitations of using this compound in laboratory experiments include its limited availability, its cost, and its potential toxicity.

将来の方向性

For the use of N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide include its potential use in the treatment of other diseases, such as cardiovascular disease, autoimmune diseases, and infectious diseases. In addition, further research is needed to determine the optimal dosage and administration of this compound and to assess its safety and efficacy in clinical trials. Finally, further research is needed to identify new targets for this compound and to develop new compounds with improved potency and specificity.

合成法

N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide is synthesized via a three-step process. The first step involves the reaction of cyclopropylbenzamide with 2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-ylmethyl chloride to form the cyclopropyl-substituted quinazolinone intermediate. The second step involves the reaction of this intermediate with ethylenediamine to form the desired product. The final step is the purification of the product by recrystallization.

科学的研究の応用

N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide has been studied for its potential use in the treatment of various diseases. It has been shown to inhibit the activity of several PKC isoforms, including PKCα, PKCβI, PKCε, and PKCθ, with a particular focus on PKCα. In addition, this compound has been studied for its potential use in cancer, neurodegenerative diseases, and other diseases. In cancer, this compound has been shown to induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer cells. In neurodegenerative diseases, this compound has been shown to protect against neuronal death in animal models of Alzheimer’s and Parkinson’s disease. In addition, this compound has been studied for its potential use in the treatment of diabetes, obesity, and other metabolic diseases.

特性

IUPAC Name

N-cyclopropyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-17(20-14-9-10-14)13-7-5-12(6-8-13)11-22-18(24)15-3-1-2-4-16(15)21-19(22)25/h1-8,14H,9-11H2,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRRNGBXJZXFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。